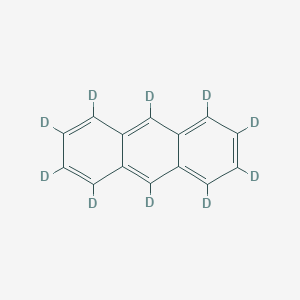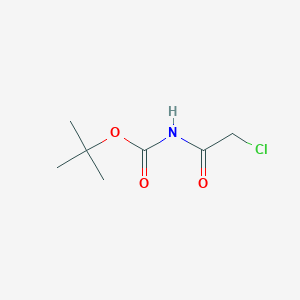
叔丁基(2-氯乙酰)氨基甲酸酯
描述
Entocort, known chemically as budesonide, is a synthetic corticosteroid used primarily for the treatment of inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis . Budesonide is a white to off-white, tasteless, odorless powder that is practically insoluble in water and heptane, sparingly soluble in ethanol, and freely soluble in chloroform .
科学研究应用
Budesonide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and synthetic pathways.
Biology: Investigated for its effects on cellular processes and immune response modulation.
安全和危害
The safety information for tert-Butyl (2-chloroacetyl)carbamate indicates that it is a hazardous substance . The hazard statements include H301-H311-H331-H341 , which correspond to toxicity if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
准备方法
Synthetic Routes and Reaction Conditions: Budesonide is synthesized through a multi-step process starting from 16α,17α-epoxyprogesterone. The key steps involve the formation of the 16α,17α-acetal with butyraldehyde, followed by selective hydroxylation at the 11β position .
Industrial Production Methods: In industrial settings, budesonide is produced using a similar synthetic route but optimized for large-scale production. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: Budesonide undergoes several types of chemical reactions, including:
Oxidation: Budesonide can be oxidized to form 6β-hydroxy budesonide and 16α-hydroxy prednisolone.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include 6β-hydroxy budesonide and 16α-hydroxy prednisolone, both of which have negligible glucocorticoid activity compared to the parent compound .
作用机制
Budesonide exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level . This results in potent anti-inflammatory and immunosuppressive effects.
Similar Compounds:
Prednisolone: Another corticosteroid with similar anti-inflammatory properties but different pharmacokinetics.
Hydrocortisone: A naturally occurring corticosteroid with broader applications but lower potency.
Methylprednisolone: A synthetic corticosteroid with a similar mechanism of action but different metabolic pathways.
Uniqueness of Budesonide: Budesonide is unique due to its high topical glucocorticoid activity and substantial first-pass metabolism, which limits its systemic availability and reduces the risk of systemic side effects . This makes it particularly suitable for localized treatment of inflammatory conditions in the gastrointestinal tract.
属性
IUPAC Name |
tert-butyl N-(2-chloroacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPCHPGANCQUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

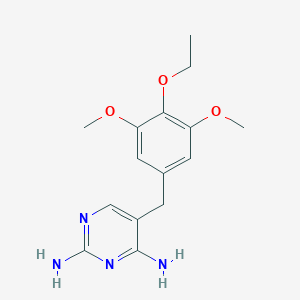
![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)
![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)

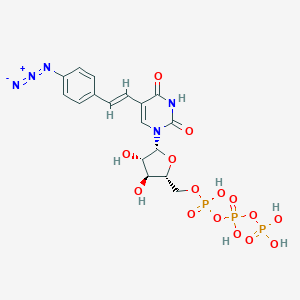
![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)
![Benzo[b]perylene](/img/structure/B48583.png)
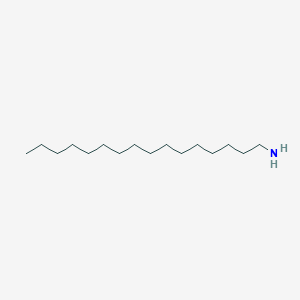
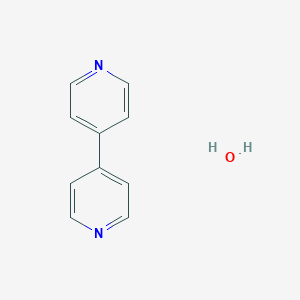


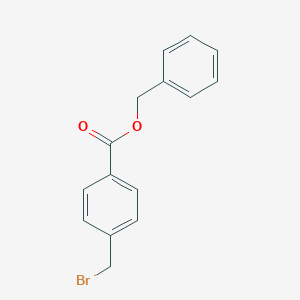
![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)
